molecular formula C13H17ClFN3 B12228748 benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

Cat. No.: B12228748
M. Wt: 269.74 g/mol
InChI Key: QAPYUMJKSVNKKF-UHFFFAOYSA-N
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Description

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is a fluorinated pyrazole derivative characterized by a benzyl group attached to a methylamine moiety and a 2-fluoroethyl substituent on the pyrazole ring. The compound combines aromatic (benzyl), heterocyclic (pyrazole), and fluoroalkyl functionalities, making it a structurally versatile molecule for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c14-7-9-17-8-6-13(16-17)11-15-10-12-4-2-1-3-5-12;/h1-6,8,15H,7,9-11H2;1H

InChI Key

QAPYUMJKSVNKKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=NN(C=C2)CCF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of benzylamine with a suitable pyrazole derivative. One common method involves the alkylation of benzylamine with 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The benzyl group or the fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as halides, amines, or thiols, and are typically carried out in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced pyrazole derivatives. Substitution reactions can result in the formation of various substituted pyrazole compounds.

Scientific Research Applications

Medicinal Chemistry

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine serves as a lead compound for the development of new pharmaceuticals. Its potential applications include:

  • Neurological Disorders : The compound may interact with neurotransmitter receptors, making it a candidate for treating conditions such as depression or anxiety.
  • Anti-inflammatory Effects : Similar pyrazole derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting potential therapeutic uses in inflammatory diseases.

Material Science

The unique structural features of this compound position it as a candidate for developing novel materials with specific electronic or optical properties. Its fluorinated structure may enhance the performance of materials used in electronics or photonics.

Biological Studies

Research indicates that the compound can be utilized to study the influence of fluorine on biological activity and metabolic stability. The fluorinated structure may improve binding affinity and selectivity towards specific molecular targets such as enzymes or receptors.

Case Study 1: p38 MAP Kinase Inhibitors

A study identified a series of pyrazole derivatives as selective inhibitors of p38 MAP kinase. The binding interactions were characterized using X-ray crystallography, revealing unique hydrogen bonds that contribute to selectivity for p38 kinase.

Case Study 2: Docking Studies

Docking studies have shown that similar pyrazole compounds can effectively bind to target receptors involved in inflammatory responses. These studies provide insights into the potential inhibitory action of such compounds on human prostaglandin reductase (PTGR2), suggesting their role in anti-inflammatory therapies.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit significant pharmacological activities:

  • Cancer Therapy : The compound's structural features suggest possible applications in targeting specific cancer-related biological pathways.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.

Mechanism of Action

The mechanism of action of benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound (Target) Benzyl, 2-fluoroethyl, pyrazole C₁₃H₁₆FN₃ ~233.29* Aromatic benzyl enhances π-π interactions; fluorine improves lipophilicity
Butyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine () Butyl, 2-fluoroethyl, pyrazole C₁₀H₁₉ClFN₃ 235.73 Aliphatic butyl increases flexibility; lower aromaticity vs. benzyl
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-3-amine () 3-Trifluoromethylbenzyl, pyrazole C₁₁H₁₀F₃N₃ ~241.21 Trifluoromethyl group enhances metabolic stability and electronegativity
(3-Fluoro-benzyl)-(3-imidazol-1-yl-propyl)-amine () 3-Fluorobenzyl, imidazole-propyl C₁₃H₁₆FN₃ ~233.29 Imidazole introduces hydrogen-bonding potential; fluorobenzyl adds polarity
(2-Fluoro-5-pyridin-3-yl-phenyl)-{...}-amine () Fluorophenyl, pyridyl, benzimidazole C₂₄H₁₈F₄N₆O 546.1 (M+H⁺) Extended aromatic system; pyridyl and fluorine optimize target engagement

*Estimated based on structural analogs.

Key Comparative Insights

In contrast, the trifluoromethylbenzyl group () further elevates lipophilicity while introducing strong electron-withdrawing effects, which may improve resistance to oxidative metabolism . The 2-fluoroethyl substituent in the target compound balances polarity and metabolic stability, whereas 3-fluorobenzyl () adds localized polarity without significant steric hindrance .

Heterocyclic Core Variations

  • Pyrazole (target compound) vs. imidazole (): Pyrazole’s two adjacent nitrogen atoms offer distinct hydrogen-bonding profiles compared to imidazole’s conjugated system. This difference may influence interactions with biological targets, such as kinases or GPCRs .
  • The benzimidazole-pyridyl system in exemplifies a larger aromatic scaffold, likely designed for high-affinity binding to hydrophobic enzyme pockets, a feature absent in the simpler pyrazole-based target compound .

Fluorine Positioning and Electronic Effects Fluorine on the ethyl chain (target) vs. benzyl ring (): The 2-fluoroethyl group may reduce basicity of the adjacent amine via inductive effects, whereas 3-fluorobenzyl directs electronic effects toward the aromatic ring, altering dipole moments and π-stacking efficiency .

Hypothetical Biological Relevance

  • The target compound’s benzyl and 2-fluoroethyl groups suggest utility in central nervous system (CNS) drug design, where moderate lipophilicity is critical for blood-brain barrier penetration.
  • Compounds with trifluoromethyl or pyridyl substituents () are more likely to be optimized for targets requiring strong electronic modulation, such as kinase inhibitors or antiviral agents .

Biological Activity

Benzyl{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amine is an intriguing compound within the realm of medicinal chemistry, primarily due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzyl group attached to a pyrazole moiety, which is further substituted with a 2-fluoroethyl group. The molecular formula for this compound is C13H17ClFN3C_{13}H_{17}ClFN_3 with a molecular weight of approximately 269.74 g/mol. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and metabolic stability, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17ClFN3
Molecular Weight269.74 g/mol
CAS Number1856085-56-7

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Modulation : The compound has shown potential in modulating enzyme activities through specific interactions that often involve hydrogen bonding and hydrophobic interactions. This modulation can affect various metabolic pathways and signal transduction processes .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Binding Affinity : The fluorinated ethyl substituent enhances the binding affinity for specific receptors or enzymes, potentially leading to increased efficacy in biological systems.
  • Structural Interactions : The dual pyrazole structure allows for versatile interactions with various biological targets, which may include enzymes involved in critical metabolic pathways or receptors linked to disease states .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Enzyme Inhibition : One study assessed the compound's ability to inhibit specific enzymes related to bacterial metabolism. Results showed that it could inhibit enzyme activity with IC50 values comparable to known inhibitors .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The findings indicated significant antibacterial activity, suggesting its potential use as an antimicrobial agent in therapeutic applications.
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the chemical structure could enhance or diminish biological activity, underscoring the importance of specific functional groups in determining efficacy against targeted biological pathways .

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